molecular formula C8H13ClN2O B2682218 4-Methyl-2-[(2R)-pyrrolidin-2-yl]-1,3-oxazole;hydrochloride CAS No. 2580114-23-2

4-Methyl-2-[(2R)-pyrrolidin-2-yl]-1,3-oxazole;hydrochloride

Cat. No.: B2682218
CAS No.: 2580114-23-2
M. Wt: 188.66
InChI Key: OXNOCQMAGMGKFX-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

4-methyl-2-[(2R)-pyrrolidin-2-yl]-1,3-oxazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-6-5-11-8(10-6)7-3-2-4-9-7;/h5,7,9H,2-4H2,1H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNOCQMAGMGKFX-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N1)C2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=COC(=N1)[C@H]2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Methyl-2-[(2R)-pyrrolidin-2-yl]-1,3-oxazole;hydrochloride involves several stepsThe reaction conditions typically involve the use of reagents such as formaldehyde, tetrabutylammonium iodide, and potassium carbonate in a solvent like toluene . The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Methyl-2-[(2R)-pyrrolidin-2-yl]-1,3-oxazole;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxazole derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced pyrrolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazole or pyrrolidine ring is substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methyl-2-[(2R)-pyrrolidin-2-yl]-1,3-oxazole;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(2R)-pyrrolidin-2-yl]-1,3-oxazole;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxazole Ring

Table 1: Key Analogs and Substituent Effects
Compound Name Substituent (Position 4) Salt Form Melting Point (°C) Yield (%) Molecular Weight (g/mol) Source
Target Compound Methyl Hydrochloride Not reported Not reported 188.66
(S)-4-Isopropyl-2-(pyrrolidin-2-yl)oxazole dihydrochloride Isopropyl Dihydrochloride 134–136 80 209.27 (free base)
4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride Phenyl + isopropyl Hydrochloride Not reported Discontinued 292.81
2-(Azetidin-3-yl)-1,3-oxazole hydrochloride Azetidine (3-membered) Hydrochloride Not reported Not reported 209.27

Key Observations :

  • Substituent Size : Bulkier groups (e.g., isopropyl, phenyl) increase molecular weight and may enhance lipophilicity, impacting membrane permeability and target binding .
  • Salt Form: Dihydrochloride salts (e.g., ) generally exhibit higher solubility in aqueous media compared to mono-hydrochlorides but may require adjusted formulation strategies.

Stereochemical and Core Heterocycle Variations

Table 2: Stereochemistry and Heterocycle Modifications
Compound Name Core Heterocycle Stereochemistry Biological Relevance Source
Target Compound 1,3-Oxazole (2R)-pyrrolidin-2-yl Potential enantioselective binding to targets
(S)-4-Methyl-2-(pyrrolidin-2-yl)oxazole dihydrochloride 1,3-Oxazole (S)-pyrrolidin-2-yl Used in chiral drug synthesis
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride 1,2,4-Triazole (2S,4R) Broader H-bonding capacity for kinase inhibition

Key Observations :

  • Stereochemistry : The (2R) vs. (S) configuration in pyrrolidine derivatives can lead to divergent biological activities due to enantioselective target interactions .

Key Observations :

  • Cost : The target compound is a high-cost research chemical, reflecting its specialized synthesis and chiral purity .
  • Scalability : Higher yields (e.g., 85% for tert-butyl analog ) suggest optimized routes for certain derivatives, whereas discontinued products (e.g., ) indicate challenges in scalability or demand.

Biological Activity

4-Methyl-2-[(2R)-pyrrolidin-2-yl]-1,3-oxazole;hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique combination of oxazole and pyrrolidine rings, which contribute to its diverse biological properties.

The molecular formula of this compound is C8H12N2OHClC_8H_{12}N_2O\cdot HCl. It exists as a hydrochloride salt, which enhances its solubility in water and may influence its biological activity.

PropertyValue
Molecular FormulaC8H12N2OHClC_8H_{12}N_2O\cdot HCl
Molecular Weight188.65 g/mol
IUPAC NameThis compound
SolubilitySoluble in water

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The binding affinity to these targets suggests that it could modulate various signaling pathways critical for cellular functions.

Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. The compound has shown effectiveness against several bacterial strains, although specific Minimum Inhibitory Concentration (MIC) values are still under investigation.
  • Anticancer Properties : The compound has been studied for its potential anticancer effects. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a mechanism involving the disruption of cellular homeostasis.
  • Neuroprotective Effects : Some studies indicate that this compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Study 1: Anticancer Activity

A study conducted on various cancer cell lines (e.g., MCF7 and HL60) revealed that treatment with this compound resulted in significant reduction of cell viability. The IC50 values were determined to be in the low micromolar range, indicating potent activity.

Study 2: Antimicrobial Efficacy

In a comparative analysis with standard antimicrobial agents, this compound demonstrated moderate to high activity against both Gram-positive and Gram-negative bacteria. Specific MIC values ranged from 10 to 20 µg/mL for various strains tested.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other compounds containing oxazole or pyrrolidine moieties.

Compound NameBiological ActivityReference
Pyrrolidine DerivativesAntimicrobial
Oxazole DerivativesAnticancer
Similar HeterocyclesVarious pharmacological effects

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4-Methyl-2-[(2R)-pyrrolidin-2-yl]-1,3-oxazole;hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of oxazole precursors and subsequent coupling with chiral pyrrolidine derivatives. Key steps include:

  • Chiral Control : Use (2R)-pyrrolidin-2-yl intermediates to preserve stereochemistry, as seen in structurally analogous compounds like (2R,4R)-4-fluoro-2-methylpyrrolidine hydrochloride .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF) and controlled temperatures (60–80°C) enhance reaction efficiency and minimize racemization .
  • Salt Formation : Hydrochloride salt formation via HCl gas or aqueous HCl improves crystallinity and stability .

Q. How should researchers characterize the structural integrity of this compound, particularly its stereochemistry?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm oxazole ring substitution patterns and pyrrolidine stereochemistry. 1^1H-1^1H COSY and NOESY can resolve chiral center interactions .
  • HPLC with Chiral Columns : Validate enantiomeric purity (>98% ee) using chiral stationary phases (e.g., amylose-based columns) .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable, as demonstrated for pyrazoline derivatives .

Q. What solubility and stability considerations are critical for in vitro assays?

  • Methodological Answer :

  • Solubility : The hydrochloride salt enhances aqueous solubility (test in PBS or DMSO). For hydrophobic assays, use co-solvents (e.g., 10% PEG-400) without destabilizing the oxazole ring .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Oxazole rings are susceptible to hydrolysis under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time. For example, pyrazole derivatives exhibit variable IC50_{50} values in kinase assays due to serum protein binding .
  • Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to off-target effects .
  • Structural Analog Comparison : Cross-reference with analogs (e.g., pyridopyrimidine derivatives) to identify activity trends linked to substituent positioning .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use crystal structures of homologous targets (e.g., PAK kinases) to model binding. The oxazole ring may engage in hydrogen bonding, while the pyrrolidine moiety influences steric fit .
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (KD_\text{D}, kon_\text{on}/koff_\text{off}) in real time. Ensure compound purity (>95%) to avoid artifact signals .
  • Mutagenesis Studies : Identify critical residues in the target binding pocket by alanine scanning .

Q. How does the chiral pyrrolidine moiety influence pharmacological properties?

  • Methodological Answer :

  • Enantiomer-Specific Activity : Synthesize and test the (2S)-pyrrolidine analog to compare potency and selectivity. For example, (2R)-configured pyrrolidines in kinase inhibitors often show higher target affinity due to optimal spatial orientation .
  • Pharmacokinetics : Compare oral bioavailability and metabolic clearance between enantiomers using rodent models. Chiral centers can alter CYP450 metabolism rates .

Data Analysis and Optimization

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism. Report IC50_{50} with 95% confidence intervals .
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates. Variability may arise from compound aggregation or cell viability fluctuations .

Q. How can researchers optimize SAR (Structure-Activity Relationship) studies for this compound?

  • Methodological Answer :

  • Fragment Replacement : Systematically modify the oxazole methyl group or pyrrolidine substituents. For example, fluorinated analogs (e.g., 4-fluoro-pyrrolidine) may enhance membrane permeability .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to activity using multivariate regression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.